N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine
CAS No.:
Cat. No.: VC14805167
Molecular Formula: C14H14BrN3O4
Molecular Weight: 368.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrN3O4 |
|---|---|
| Molecular Weight | 368.18 g/mol |
| IUPAC Name | 2-[[2-[[2-(4-bromoindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C14H14BrN3O4/c15-10-2-1-3-11-9(10)4-5-18(11)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22) |
| Standard InChI Key | GNBSAWJFHVAVGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2CC(=O)NCC(=O)NCC(=O)O)C(=C1)Br |
Introduction
N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine is a synthetic organic compound that combines elements of indole and peptide chemistry. The compound features a 4-bromoindole moiety linked to a glycylglycine peptide through an acetyl group. This structure suggests potential applications in biochemistry and pharmacology, particularly in areas involving peptide and indole derivatives.
Synthesis Methods
The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine involves several steps:
-
Indole Ring Formation: This can be achieved using methods such as the Fisher indole synthesis.
-
Bromination: The indole ring is then brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS).
-
Peptide Coupling: The brominated indole derivative is linked to glycylglycine via an acetyl group using peptide coupling reagents such as carbodiimides.
Potential Applications
Given its structure, N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine may have applications in:
-
Pharmacology: As a potential lead compound for drug development, particularly in areas involving indole and peptide-based therapeutics.
-
Biochemistry: In studies related to protein interactions and peptide chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume